Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate
CAS No.: 774-07-2
Cat. No.: VC20769317
Molecular Formula: C7H9N3O2S
Molecular Weight: 199.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 774-07-2 |
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Molecular Formula | C7H9N3O2S |
Molecular Weight | 199.23 g/mol |
IUPAC Name | ethyl 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(13)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,13) |
Standard InChI Key | DKTWKRWWQKVQQB-UHFFFAOYSA-N |
Isomeric SMILES | CCOC(=O)C1=CN=C(N=C1N)S |
SMILES | CCOC(=O)C1=C(NC(=S)N=C1)N |
Canonical SMILES | CCOC(=O)C1=C(NC(=S)N=C1)N |
Introduction
Chemical Identity and Structure
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate is characterized by a pyrimidine core structure with multiple functional groups that contribute to its reactivity and applications. The compound is officially identified by the following parameters:
The structure consists of a pyrimidine ring with an amino group at position 4, a mercapto (thiol) group at position 2, and an ethyl carboxylate group at position 5. This particular arrangement of functional groups contributes to its chemical behavior and reactivity in various synthetic pathways. The compound contains multiple hydrogen bond donors and acceptors, making it valuable in medicinal chemistry applications.
Physical Properties
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate exhibits specific physical characteristics that determine its handling, storage, and application parameters. These properties are summarized in the following table:
The high melting and boiling points indicate strong intermolecular forces, likely due to hydrogen bonding and dipole-dipole interactions between molecules. Its limited solubility in organic solvents like DMSO suggests challenges in certain reaction conditions that should be considered during experimental design.
Applications in Chemical Synthesis
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate serves as a valuable synthetic intermediate in several chemical transformations. One of its documented applications is in the synthesis of Ethyl 4-amino-2-morpholinopyrimidine-5-carboxylate, as described in the following reaction:
Synthesis of Ethyl 4-amino-2-morpholinopyrimidine-5-carboxylate
The compound undergoes nucleophilic substitution with morpholine under the following conditions:
The reaction involves displacement of the mercapto group by morpholine, demonstrating the compound's utility as a building block for more complex heterocyclic structures. This synthetic pathway illustrates how the mercapto group serves as a good leaving group in nucleophilic aromatic substitution reactions.
Pharmacological Applications and Structure-Activity Relationships
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate and its derivatives have demonstrated potential in pharmaceutical research, particularly in the development of cannabinoid receptor antagonists.
Role in Cannabinoid Receptor Research
The compound has been incorporated into phenothiazine-based structures designed to act as peripherally active cannabinoid 1 (CB1) receptor antagonists, a novel therapeutic approach for obesity management . In structure-activity relationship studies, compounds featuring the 4-amino-2-mercaptopyrimidine-5-carbonitrile group (closely related to our target compound) showed significant biological activity, reducing food intake in animal models by up to 62% .
Structure-Activity Relationship Insights
Research has revealed several important structure-activity relationships involving this compound:
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The presence of the pyrimidine moiety with amino functionality contributes to hydrogen bonding interactions with target receptors, specifically with Lys192 residue in CB1 receptors
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Replacement of the 4-amino-2-mercaptopyrimidine-5-carbonitrile group with 4-aminopyrimidine-5-carboxylate (closely related to our target compound) in phenothiazine derivatives resulted in compounds with notable biological activity (reducing food intake to 37% of control)
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When combined with appropriate hydrophobic substituents on a phenothiazine scaffold, the compound contributes to increased polar surface area (PSA) and favorable CB1 receptor binding affinity
These findings highlight the compound's value in medicinal chemistry, particularly in the design of compounds targeting metabolic disorders through cannabinoid receptor modulation.
Comparison with Related Compounds
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate belongs to a family of substituted pyrimidine carboxylates that share similar core structures but differ in the substituent at position 2. Notable related compounds include:
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Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS: 71406-78-5)
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Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS: 20187-46-6)
The variation in the functional group at position 2 (mercapto vs. chloro vs. hydroxy) significantly affects the compounds' reactivity, particularly in nucleophilic substitution reactions. The mercapto derivative (our target compound) offers unique reactivity patterns that make it valuable for specific synthetic applications.
Manufacturer | Product Number | Package Size | Price (USD) | Last Updated |
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Sigma-Aldrich | S348074 | 100mg | $29.80 | 2024-03-01 |
Alfa Aesar | L07121 | 1g | $49.50 | 2021-12-16 |
Alfa Aesar | L07121 | 5g | $199.65 | 2024-03-01 |
TRC | E898775 | 2g | $90.00 | 2021-12-16 |
This pricing information indicates that the compound is moderately expensive, which is common for specialized synthetic intermediates with pharmaceutical applications .
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